1-(3-Methylphenyl)-1h-pyrrole
Overview
Description
1-(3-Methylphenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic conditions. This cyclization reaction forms the pyrrole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and selectivity. For example, using a palladium-catalyzed cross-coupling reaction between 3-methylphenylboronic acid and a suitable pyrrole derivative can be an efficient method.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation under controlled conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Saturated pyrrole derivatives.
Substitution: Halogenated pyrroles.
Scientific Research Applications
1-(3-Methylphenyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-1H-pyrrole exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
1-Phenyl-1H-pyrrole: Lacks the methyl group on the phenyl ring, which can affect its reactivity and properties.
1-(4-Methylphenyl)-1H-pyrrole: The methyl group is in a different position, potentially leading to different steric and electronic effects.
1-(2-Methylphenyl)-1H-pyrrole: The methyl group is ortho to the pyrrole ring, which can influence its chemical behavior.
Uniqueness: 1-(3-Methylphenyl)-1H-pyrrole is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions in both chemical and biological contexts. This positional isomerism can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(3-methylphenyl)pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTCVIBAYYOZQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297598 | |
Record name | 1-(3-methylphenyl)-1h-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-43-6 | |
Record name | 1-(3-Methylphenyl)-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 116790 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC116790 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-methylphenyl)-1h-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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